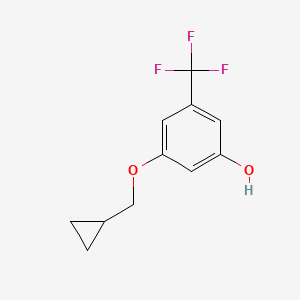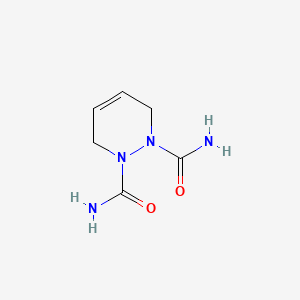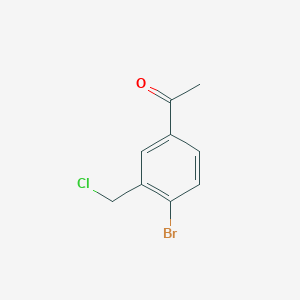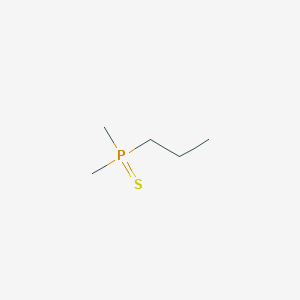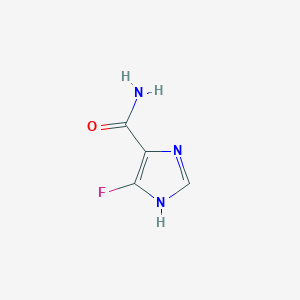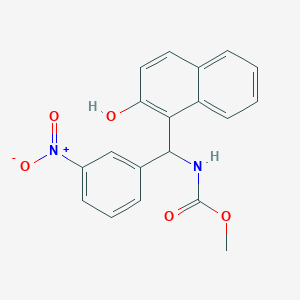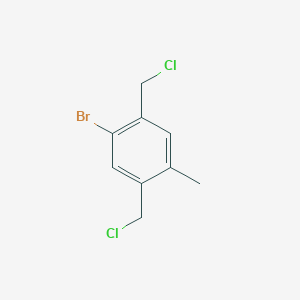
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrCl2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene (p-xylene) to introduce the bromine atom at the 1-position. This is followed by chloromethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers, amines, or other substituted benzenes.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Simpler hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine and chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Another similar compound with trifluoromethyl groups at different positions.
Uniqueness
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
56403-26-0 |
|---|---|
Fórmula molecular |
C9H9BrCl2 |
Peso molecular |
267.97 g/mol |
Nombre IUPAC |
1-bromo-2,5-bis(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,4-5H2,1H3 |
Clave InChI |
AYPOHGOVDHTSDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCl)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


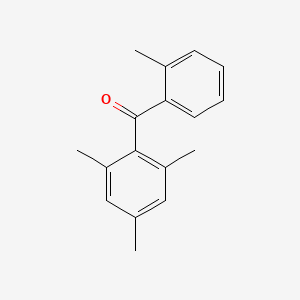
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
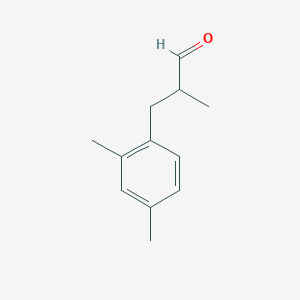

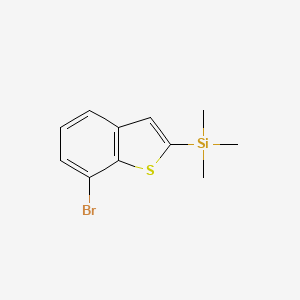
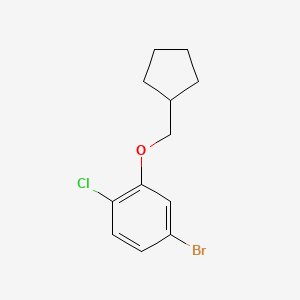
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
